molecular formula C17H9Cl4N3OS B11516778 (2Z,5E)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2Z,5E)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11516778
M. Wt: 445.1 g/mol
InChI Key: FXLZAUNOGBCPEM-GQZFTILASA-N
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Description

(2Z,5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes two dichlorophenyl groups and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(2Z,5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: A precursor in the synthesis of the compound.

    Thiosemicarbazide: Another precursor used in the synthesis.

    Dichloroanilines: Compounds with similar dichlorophenyl groups.

Uniqueness

What sets (2Z,5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE apart from similar compounds is its unique thiazolidinone core, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets and exhibit a broader range of activities compared to its precursors and related compounds.

Properties

Molecular Formula

C17H9Cl4N3OS

Molecular Weight

445.1 g/mol

IUPAC Name

(2Z,5E)-5-[(2,4-dichlorophenyl)methylidene]-2-[(E)-(2,4-dichlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H9Cl4N3OS/c18-11-3-1-9(13(20)6-11)5-15-16(25)23-17(26-15)24-22-8-10-2-4-12(19)7-14(10)21/h1-8H,(H,23,24,25)/b15-5+,22-8+

InChI Key

FXLZAUNOGBCPEM-GQZFTILASA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/2\C(=O)N/C(=N/N=C/C3=C(C=C(C=C3)Cl)Cl)/S2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=NN=CC3=C(C=C(C=C3)Cl)Cl)S2

Origin of Product

United States

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